5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide
Description
5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide is a synthetic compound that combines a brominated furan ring with an indole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the indole and furan rings in its structure suggests it may exhibit unique chemical and biological properties.
Properties
Molecular Formula |
C16H15BrN2O3 |
|---|---|
Molecular Weight |
363.21 g/mol |
IUPAC Name |
5-bromo-N-[2-(5-methoxyindol-1-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-12-2-3-13-11(10-12)6-8-19(13)9-7-18-16(20)14-4-5-15(17)22-14/h2-6,8,10H,7,9H2,1H3,(H,18,20) |
InChI Key |
FCQBTEKUDOYCBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide typically involves multiple steps:
-
Bromination of Furan: : The initial step involves the bromination of furan to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
-
Indole Derivative Preparation: : The indole moiety is synthesized separately, often starting from 5-methoxyindole. This can involve various steps, including protection and deprotection of functional groups, to ensure the correct substitution pattern.
-
Coupling Reaction: : The final step involves coupling the brominated furan with the indole derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the bromine atom or the furan ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
-
Substitution: : The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced furan or indole derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the indole moiety, which is known for its biological activity. It could be investigated for potential use as a drug candidate or a biochemical probe.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored, particularly in areas such as cancer treatment, where indole derivatives have shown promise .
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the furan and indole rings.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide would depend on its specific application. In a biological context, it might interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the indole and furan rings. These interactions could modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide: can be compared with other indole derivatives, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-bromo-DMT.
Furan derivatives: like 5-bromo-2-furancarboxylic acid and 5-methoxy-2-furancarboxaldehyde.
Uniqueness
The uniqueness of This compound lies in its combined structure of brominated furan and methoxyindole, which may confer distinct chemical reactivity and biological activity compared to other compounds with only one of these moieties.
Biological Activity
5-Bromo-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structural features of this compound, including the bromine atom and the furamide group, suggest various mechanisms of action and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C13H15BrN2O2, with a molecular weight of approximately 311.17 g/mol. The structure includes an indole moiety, which is a common feature in many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C13H15BrN2O2 |
| Molecular Weight | 311.17 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to involve interactions with various cellular pathways:
- Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation. Compounds similar to this one have shown potential in targeting specific cancer cell lines, leading to apoptosis through pathways involving Bcl-2 family proteins and other apoptotic regulators.
- Antimicrobial Activity : The compound may exhibit antibacterial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .
Research Findings
Recent studies have highlighted the biological activities associated with indole derivatives, including:
-
Anticancer Studies :
- A study demonstrated that indole derivatives can significantly reduce cell viability in various cancer cell lines, with IC50 values indicating potent cytotoxic effects .
- The presence of the methoxy group at the 5-position enhances the compound's reactivity and binding affinity to target proteins involved in cancer progression.
- Antimicrobial Studies :
Case Studies
Several case studies have been conducted on indole derivatives related to this compound:
- Study on Antitumor Activity : A compound structurally related to this furamide derivative was tested against human glioblastoma U251 cells, showing significant growth inhibition (IC50 < 30 µM), highlighting the potential of indole-based compounds in cancer therapy .
- Antibacterial Efficacy : In another study, a related indole derivative was evaluated for its antibacterial properties, demonstrating effective inhibition against multi-drug resistant strains, indicating a promising avenue for developing new antibiotics based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
